molecular formula C11H14N3O2P B1194562 Benzo-tepa CAS No. 4110-66-1

Benzo-tepa

Cat. No.: B1194562
CAS No.: 4110-66-1
M. Wt: 251.22 g/mol
InChI Key: BRZOTEHEMOQUOY-UHFFFAOYSA-N
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Description

Benzo-tepa, also known as N,N’,N’'-triethylenethiophosphoramide, is a trifunctional alkylating agent with significant applications in the field of medicinal chemistry. It is primarily known for its use as an antitumor agent, particularly in the treatment of various cancers. The compound is characterized by its ability to form cross-links with DNA, thereby inhibiting DNA replication and transcription, which leads to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo-tepa can be synthesized through a multi-step process involving the reaction of thiophosphoryl chloride with ethyleneimine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general synthetic route involves:

    Reaction of Thiophosphoryl Chloride with Ethyleneimine: This step involves the nucleophilic attack of ethyleneimine on thiophosphoryl chloride, leading to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key considerations include the control of reaction temperature, pressure, and the use of appropriate solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Benzo-tepa undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form its oxo analogue, N,N’,N’'-triethylenephosphoramide.

    Hydrolysis: The compound can undergo hydrolysis, leading to the formation of various hydrolyzed products.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

    Substitution: Various nucleophiles can be used to achieve substitution reactions.

Major Products:

    Oxidation Products: N,N’,N’'-triethylenephosphoramide.

    Hydrolysis Products: Various hydrolyzed derivatives depending on the reaction conditions.

    Substitution Products: Substituted derivatives of this compound.

Scientific Research Applications

Benzo-tepa has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Studied for its effects on cellular processes and DNA interactions.

    Medicine: Primarily used as an antitumor agent in cancer therapy. It is effective against various types of cancers, including breast, ovarian, and bladder cancers.

    Industry: Utilized in the production of other chemical compounds and as a research tool in the development of new drugs.

Mechanism of Action

The mechanism of action of benzo-tepa involves its ability to alkylate DNA. The compound forms cross-links with DNA molecules, primarily at the N7 position of guanine bases. This alkylation disrupts the DNA structure, inhibiting replication and transcription processes, ultimately leading to cell death. The molecular targets include DNA and various cellular enzymes involved in DNA repair and replication pathways.

Comparison with Similar Compounds

    Thiotepa: Another trifunctional alkylating agent with similar antitumor activity.

    N,N’,N’'-triethylenephosphoramide: The oxo analogue of benzo-tepa, also used in cancer therapy.

Uniqueness: this compound’s unique structure allows it to form specific types of DNA cross-links, making it particularly effective in certain cancer treatments. Its ability to penetrate the central nervous system also distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N3O2P/c15-11(10-4-2-1-3-5-10)12-17(16,13-6-7-13)14-8-9-14/h1-5H,6-9H2,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZOTEHEMOQUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1P(=O)(NC(=O)C2=CC=CC=C2)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194052
Record name Benzo-tepa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4110-66-1
Record name N-[Bis(1-aziridinyl)phosphinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4110-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo-tepa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo-tepa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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